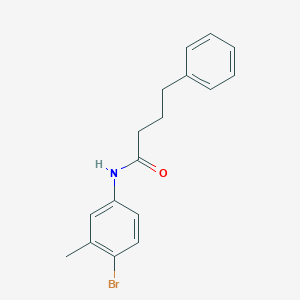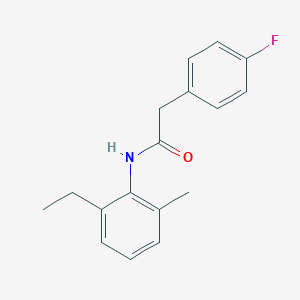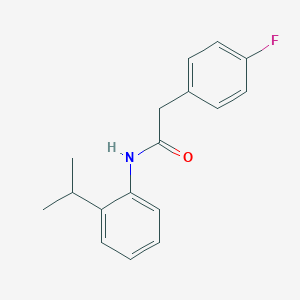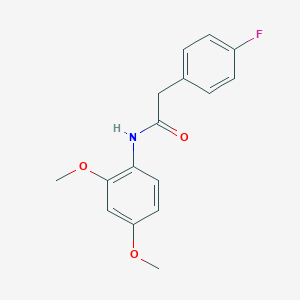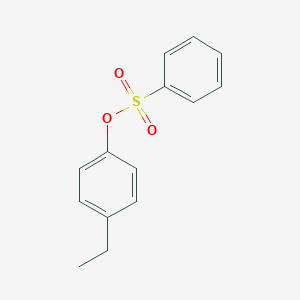
4-Ethylphenyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenyl benzenesulfonate is a chemical compound that belongs to the family of sulfonates. It is a white crystalline powder that is soluble in water and other polar solvents. This compound has been widely used in scientific research due to its unique properties and applications.
Mechanism of Action
The mechanism of action of 4-Ethylphenyl benzenesulfonate is not fully understood. However, it is believed to interact with biomolecules such as proteins and nucleic acids through hydrophobic interactions and electrostatic forces. This interaction results in changes in the conformation and function of these biomolecules.
Biochemical and Physiological Effects
4-Ethylphenyl benzenesulfonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and carbonic anhydrase. It has also been shown to have antibacterial and antifungal properties. Furthermore, it has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Ethylphenyl benzenesulfonate in lab experiments is its fluorescent properties. It can be used as a fluorescent probe for the detection of proteins and other biomolecules. Furthermore, it is relatively easy to synthesize and is commercially available. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines.
Future Directions
There are several future directions for the use of 4-Ethylphenyl benzenesulfonate in scientific research. One direction is the development of new fluorescent probes based on this compound for the detection of specific biomolecules. Another direction is the synthesis of new compounds based on this compound with improved properties and applications. Furthermore, the potential use of this compound as a drug candidate for various diseases should be explored.
Conclusion
In conclusion, 4-Ethylphenyl benzenesulfonate is a unique compound with various properties and applications. Its use in scientific research has been widespread due to its fluorescent properties and other unique characteristics. Its potential as a drug candidate and other applications should be explored further in future research.
Synthesis Methods
The synthesis of 4-Ethylphenyl benzenesulfonate can be done through various methods. One of the most common methods is the reaction of 4-ethylphenol with benzene sulfonyl chloride in the presence of a base. This reaction results in the formation of 4-Ethylphenyl benzenesulfonate along with hydrochloric acid as a byproduct. Another method involves the reaction of 4-ethylphenol with sulfuric acid and then with benzene in the presence of a catalyst.
Scientific Research Applications
4-Ethylphenyl benzenesulfonate has been widely used in scientific research due to its unique properties and applications. It is commonly used as a fluorescent probe for the detection of proteins and other biomolecules. It has also been used as a surfactant in various applications such as emulsification and dispersion. Furthermore, it has been used as a building block for the synthesis of various other compounds.
properties
Molecular Formula |
C14H14O3S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
(4-ethylphenyl) benzenesulfonate |
InChI |
InChI=1S/C14H14O3S/c1-2-12-8-10-13(11-9-12)17-18(15,16)14-6-4-3-5-7-14/h3-11H,2H2,1H3 |
InChI Key |
FTXFDYZATPPNED-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




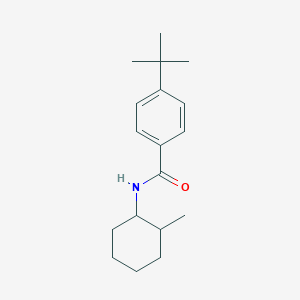
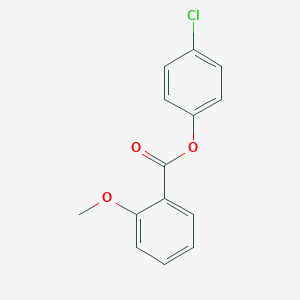

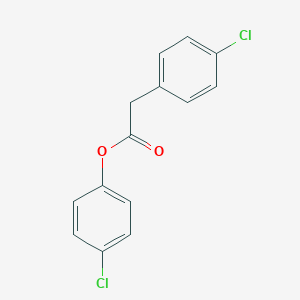
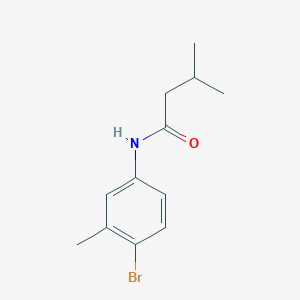
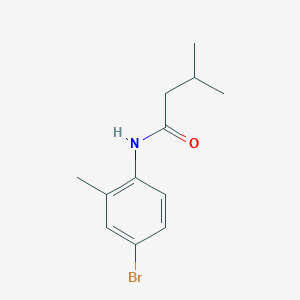
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)

